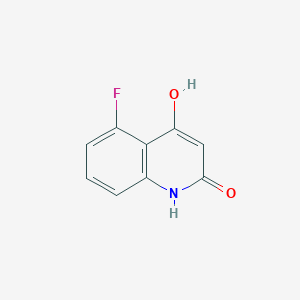

5-Fluoro-4-hydroxyquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-fluoro-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6FNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |

InChI Key |

MFAPGXUTXBOPHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 4 Hydroxyquinolin 2 1h One and Its Derivatives

Direct Synthetic Routes Towards 5-Fluoro-4-hydroxyquinolin-2(1H)-one

While a universally established, single-step synthesis for 5-fluoro-4-hydroxyquinolin-2(1H)-one is not extensively documented, a highly plausible and direct approach involves the cyclocondensation of appropriately substituted aniline (B41778) precursors with malonic acid derivatives. This method leverages the well-established principles of quinolinone synthesis.

A prospective direct synthesis would likely commence with 2-amino-6-fluorobenzoic acid or its corresponding ester. The reaction of this fluorinated aniline derivative with a malonic acid equivalent, such as diethyl malonate, under thermal or acid-catalyzed conditions, would lead to the formation of a malonanilate intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by high temperatures or the use of a cyclizing agent, would yield the desired 5-fluoro-4-hydroxyquinolin-2(1H)-one. The regiochemistry of the final product is dictated by the substitution pattern of the starting aniline.

Table 1: Plausible Direct Synthetic Route Reactants

| Starting Material | Reagent | Key Transformation |

| 2-amino-6-fluorobenzoic acid | Diethyl malonate | Cyclocondensation |

| 2-fluoroaniline | Diethyl malonate | Acylation followed by cyclization |

This approach is supported by the general reactivity of substituted anilines in the Conrad-Limpach and related quinoline (B57606) syntheses. The presence of the fluorine atom at the 2-position of the aniline is anticipated to influence the reactivity of the amino group and the subsequent cyclization step, potentially requiring optimization of reaction conditions.

Established Synthetic Strategies for the 4-Hydroxyquinolin-2(1H)-one Core

The synthesis of the 4-hydroxyquinolin-2(1H)-one scaffold is well-established in organic chemistry, with several robust methods available. These strategies can be adapted for the synthesis of substituted derivatives, including 5-fluoro-4-hydroxyquinolin-2(1H)-one, by utilizing appropriately substituted starting materials.

Cyclocondensation reactions are a cornerstone of quinolinone synthesis. These methods typically involve the reaction of an aniline derivative with a three-carbon component, most commonly a malonic acid derivative, followed by an intramolecular cyclization.

The Conrad-Limpach synthesis and its variations are prominent examples. In this approach, an aniline is reacted with a β-ketoester. For the synthesis of 4-hydroxyquinolin-2(1H)-ones, the reaction of an aniline with diethyl malonate is a common starting point. This reaction proceeds through the formation of a malonanilate, which is then cyclized at high temperatures. The choice of solvent and reaction temperature is critical to control the regioselectivity of the cyclization.

Another related method is the Camps cyclization , which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. While this method is versatile, it requires the pre-synthesis of the substituted acetophenone precursor.

Table 2: Key Cyclocondensation Reactions for 4-Hydroxyquinolin-2(1H)-one Synthesis

| Reaction Name | Starting Materials | Key Features |

| Conrad-Limpach Synthesis | Aniline, Diethyl malonate | High-temperature cyclization |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization |

Modern synthetic methodologies have introduced transition metal-catalyzed approaches for the construction of the 4-hydroxyquinolin-2(1H)-one core. A notable example involves the silver-catalyzed reaction of 2-ethynylanilines with carbon dioxide. This method is advantageous as it utilizes readily available starting materials and incorporates a greenhouse gas as a C1 source.

The reaction proceeds via the carboxylation of the ethynylaniline, followed by an intramolecular cyclization. The choice of the silver catalyst and the reaction conditions, such as the base and solvent, are crucial for achieving high yields. This methodology offers a milder alternative to the high-temperature conditions often required in classical cyclocondensation reactions.

One-pot multi-component reactions (MCRs) have emerged as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of quinolinone derivatives.

These reactions often involve the condensation of an aniline, an aldehyde, and an active methylene (B1212753) compound, such as a malonate derivative. The reaction proceeds through a cascade of transformations, including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and aromatization. The efficiency and atom economy of MCRs make them an attractive approach for the rapid generation of diverse quinolinone libraries.

The C-acylation of active methylene compounds, followed by cyclization, provides another route to the 4-hydroxyquinolin-2(1H)-one scaffold. In this approach, an N-acyl aniline derivative can be reacted with a suitable acylating agent to introduce the necessary carbon framework.

For instance, the reaction of an N-malonyl aniline derivative can be induced to cyclize under acidic or basic conditions to form the quinolinone ring. This method offers flexibility in the introduction of substituents at various positions of the quinolinone core by starting with appropriately substituted aniline and acylating agents.

Regioselective Fluorination Techniques Applied to Quinolin-2(1H)-one Scaffolds

The direct introduction of a fluorine atom onto a pre-formed quinolin-2(1H)-one scaffold is a valuable strategy for the synthesis of fluorinated derivatives. Regioselective fluorination allows for the precise placement of the fluorine atom at a desired position, which is crucial for structure-activity relationship studies.

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for the direct C-H fluorination of aromatic and heteroaromatic compounds. The regioselectivity of the fluorination is influenced by the electronic properties of the substrate and the reaction conditions. For the 4-hydroxyquinolin-2(1H)-one scaffold, the electron-rich nature of the carbostyril ring directs the electrophilic attack.

Recent studies have demonstrated the feasibility of regioselective C-H fluorination at the C5 position of certain quinoline derivatives. rsc.org This suggests that direct fluorination of 4-hydroxyquinolin-2(1H)-one could potentially yield the 5-fluoro derivative, although the reaction would likely require careful optimization to achieve the desired regioselectivity and avoid side reactions. The directing effect of the existing substituents on the quinolinone ring would play a critical role in determining the outcome of the fluorination reaction.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide |

Post-Synthetic Functionalization and Derivatization of 4-Hydroxyquinolin-2(1H)-ones.

The 4-hydroxyquinolin-2(1H)-one ring system possesses multiple reactive sites, allowing for a variety of post-synthetic modifications. The nucleophilic character of the C3-position, the acidity of the N1-proton, and the reactivity of the C4-hydroxyl group enable a range of chemical transformations. These functionalizations are crucial for developing extensive libraries of derivatives for structure-activity relationship (SAR) studies.

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, and it has been successfully applied to the 4-hydroxyquinolin-2(1H)-one scaffold. mdpi.comscispace.com This three-component reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. scispace.com In the context of 4-hydroxyquinolin-2(1H)-ones, the C3-position acts as the active hydrogen donor, leading to the formation of 3-aminomethyl derivatives.

A modified Mannich reaction (mMr) has been utilized for the aminoalkylation of 4-hydroxyquinolines. mdpi.comnih.gov In this variation, a nitrogen-containing naphthol analogue like 8-hydroxyquinoline (B1678124) can be used as the active hydrogen provider. scispace.com For the 4-hydroxyquinolin-2(1H)-one core, the reaction with formaldehyde and a secondary amine such as piperidine introduces an aminomethyl group at the C3 position. mdpi.comresearchgate.net However, the reaction can sometimes yield bisquinoline derivatives as byproducts. mdpi.comnih.gov The choice of amine component is broad and can include various primary and secondary amines, allowing for the synthesis of a diverse range of aminomethylated products. nih.govnih.gov

| Amine | Aldehyde | Product | Reference |

| Piperidine | Formaldehyde | 3-(Piperidin-1-ylmethyl)-4-hydroxyquinolin-2(1H)-one | mdpi.com |

| Methylamine | Formaldehyde | 3-((Methylamino)methyl)-4-hydroxyquinolin-2(1H)-one | scispace.com |

| p-Anisidine | Formaldehyde | 4-Hydroxy-3-(((4-methoxyphenyl)amino)methyl)quinolin-2(1H)-one | scispace.com |

| 3-Aminopyridine | Formaldehyde | 4-Hydroxy-3-((pyridin-3-ylamino)methyl)quinolin-2(1H)-one | scispace.com |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The C3-position of 4-hydroxyquinolin-2(1H)-one can participate as the active methylene component in reactions with aromatic aldehydes. This condensation leads to the formation of 3-benzylidene derivatives. mdpi.com

This reaction is often catalyzed by a weak base, such as piperidine or pyridine. wikipedia.orgorganicreactions.org The reaction of 4-hydroxyquinolin-2(1H)-one with various substituted benzaldehydes provides a straightforward route to a wide array of 3-arylmethylene-quinoline-2,4-diones. Furthermore, tandem reactions involving an initial Knoevenagel condensation followed by a Michael addition have been developed. For instance, the reaction of 4-hydroxyquinolin-2(1H)-ones with aliphatic aldehydes in the presence of a secondary amine like diethylamine can lead to the formation of pyrano[3,2-c]quinolin-5-one derivatives. rsc.org This occurs through an in-situ generated enamine which undergoes a Michael-type 1,4-addition with the initially formed quinone methide intermediate. rsc.org

| Aldehyde | Catalyst/Base | Product | Reference |

| Benzaldehyde | Pyridine | 3-Benzylidene-4-hydroxyquinolin-2(1H)-one | mdpi.com |

| Salicylaldehyde | - | Lactone-containing hybrid | nih.gov |

| Hydroxynaphthaldehydes | - | Benzocoumarin derivatives | nih.gov |

| Acetaldehyde | Diethylamine | 2,3,4,6-Tetrahydro-2-hydroxypyrano[3,2-c]quinolin-5-one | rsc.org |

The 4-hydroxyquinolin-2(1H)-one scaffold offers multiple sites for alkylation and acylation, including the N1-nitrogen, the C3-carbon, and the C4-oxygen. The outcome of these reactions is often dependent on the reaction conditions, such as the base and solvent used. Alkylation can lead to a mixture of N-alkylated and O-alkylated products. researchgate.net For instance, the reaction with alkyl halides in the presence of a base like potassium carbonate can result in both N1- and O4-alkylation.

Acylation of the 4-hydroxyquinolin-2(1H)-one core can also occur at different positions. For example, direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetic acid in the presence of polyphosphoric acid can lead to the formation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net The C4-hydroxyl group can also be acylated to form the corresponding ester.

| Reagent | Position of Functionalization | Product Type | Reference |

| Alkyl Halide | N1 and O4 | N-alkylated and O-alkylated quinolinone | researchgate.net |

| Acetic Acid/PPA | C3 | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |

| Acid Chloride | N-amide | N-acylated quinolinone | researchgate.net |

Azo derivatives of 4-hydroxyquinolin-2(1H)-one are typically synthesized through a coupling reaction between the quinolinone scaffold and a diazonium salt. researchgate.netresearchgate.netnih.gov The electron-rich nature of the 4-hydroxyquinolin-2(1H)-one ring facilitates electrophilic substitution at the C3-position by the aryldiazonium cation.

The synthesis process involves the diazotization of a primary aromatic amine using sodium nitrite in an acidic medium, typically at low temperatures (0-5 °C), to form the diazonium salt. unb.calibretexts.org This is followed by the coupling of the freshly prepared diazonium salt with the 4-hydroxyquinolin-2(1H)-one, which is usually dissolved in a basic solution to enhance its nucleophilicity. researchgate.net This reaction provides a versatile method for the synthesis of a wide range of brightly colored azo dyes with potential applications in various fields.

| Diazonium Salt Source (Aniline Derivative) | Product | Reference |

| 4-Nitro-2,5-dichloroaniline | 3-((2,5-Dichloro-4-nitrophenyl)diazenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid | nih.gov |

| p-Substituted anilines | 3-(Arylazo)-4-hydroxyquinolin-2(1H)-ones | researchgate.net |

| Aniline | 3-(Phenyldiazenyl)-4-hydroxyquinolin-2(1H)-one | researchgate.net |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.govnih.gov The 4-hydroxyquinolin-2(1H)-one scaffold has been extensively used as a core structure for the development of hybrid molecules with the aim of achieving improved or synergistic biological activities. nih.govrsc.orgconsensus.app

Various synthetic approaches have been employed to create these hybrid structures. For instance, the quinoline nucleus has been coupled with chalcone derivatives through suitable linkers to generate novel molecular hybrids. nih.gov In other examples, the Knoevenagel condensation of 4-hydroxyquinolines with salicylaldehyde or hydroxynaphthaldehydes has led to the formation of 4-hydroxyquinoline-coumarin and benzocoumarin hybrids, respectively. nih.gov Another strategy involves connecting the quinoline moiety to other bioactive scaffolds, such as 1,4-quinones, through an oxygen atom. nih.gov These hybrid molecules often exhibit interesting pharmacological profiles, warranting further investigation.

| Hybrid Partner | Linkage/Reaction Type | Hybrid Molecule Type | Reference |

| Chalcone | Aminoalkylsulfonamide linker | Quinoline-Chalcone hybrid | nih.gov |

| Salicylaldehyde | Knoevenagel condensation | 4-Hydroxyquinoline-Coumarin hybrid | nih.gov |

| 1,4-Quinone | Oxygen atom linkage | 1,4-Quinone-Quinoline hybrid | nih.gov |

| Pyrazole | Vilsmeier-Haack reaction | Pyrazole-Pyridine-Quinoline hybrid | nih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Hydroxyquinolin 2 1h One Derivatives

Electrophilic and Nucleophilic Reactions at Specific Positions (e.g., C-3, C-4, N-1)

The 4-hydroxyquinolin-2(1H)-one core is susceptible to a variety of electrophilic and nucleophilic attacks, with the C-3, C-4, and N-1 positions being particularly reactive. The reactivity of these sites is dictated by the electronic nature of the molecule and the specific reaction conditions employed.

The C-3 position , situated between two activating groups (the 4-hydroxyl and the 2-carbonyl), is characterized by its high nucleophilicity. This makes it a prime target for a range of electrophilic substitution reactions. Studies on the parent 4-hydroxyquinolin-2(1H)-one system have demonstrated its facile reaction with various electrophiles at this position. For instance, Vilsmeier-Haack formylation introduces a formyl group, and reactions with various aldehydes can lead to the formation of pyrano[3,2-c]quinoline derivatives. researchgate.net

The C-4 position , bearing a hydroxyl group, can undergo O-alkylation, a common nucleophilic reaction. researchgate.net However, the hydroxyl group can also be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. This transformation activates the C-4 position for subsequent nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and azides. mdpi.com

The N-1 position is a secondary amine within the lactam ring and can readily undergo N-alkylation or N-acylation, typical nucleophilic reactions for such a functional group. acs.org The nitrogen's lone pair of electrons can attack electrophiles, leading to the introduction of a wide array of substituents at this position, which can significantly alter the compound's properties.

Tautomerism of the 4-Hydroxyquinolin-2(1H)-one System (Keto-Enol, Lactam-Lactim)

The 4-hydroxyquinolin-2(1H)-one system exhibits complex tautomerism, existing as an equilibrium mixture of several forms. The two primary tautomeric equilibria at play are the keto-enol and the lactam-lactim tautomerisms.

A comprehensive review of the tautomeric possibilities of 4-hydroxy-2(1H)-quinolone highlights five potential structures. researchgate.net These arise from the interplay of the keto-enol system involving the C-4 hydroxyl and the C-2 carbonyl group, and the lactam-lactim system involving the N-1 and C-2 positions.

The predominant tautomeric form in solution is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. uni-muenchen.denih.gov Spectroscopic studies, including NMR and IR, have been instrumental in elucidating the favored tautomeric forms under different conditions. researchgate.net It is generally accepted that the 4-hydroxy-2(1H)-quinolone form is a major contributor to the equilibrium mixture. researchgate.netresearchgate.net

Interactive Table: Tautomeric Forms of 4-Hydroxyquinolin-2(1H)-one

| Tautomeric Form | Key Structural Feature |

| 4-Hydroxy-2(1H)-quinolone | Lactam, Enol |

| Quinoline-2,4(1H,3H)-dione | Lactam, Keto |

| 2-Hydroxy-4(1H)-quinolone | Lactim, Keto |

| 4-Hydroxy-2-quinolone | Lactim, Enol |

| Zwitterionic form | Internal salt |

Note: The equilibrium between these forms is dynamic and dependent on various factors.

Influence of the 5-Fluoro Substituent on Reactivity and Electronic Structure

The introduction of a fluorine atom at the C-5 position of the 4-hydroxyquinolin-2(1H)-one scaffold has a significant impact on its chemical reactivity and electronic properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect can alter the electron density distribution throughout the quinolinone ring system.

The strong -I effect of the fluorine atom at C-5 is expected to decrease the electron density of the benzene (B151609) ring portion of the molecule. This, in turn, can influence the acidity of the N-H proton and the 4-OH proton. A decrease in electron density at the nitrogen and oxygen atoms would lead to an increase in their acidity.

Conversely, the electron-withdrawing effect of the 5-fluoro substituent would make the aromatic ring more susceptible to nucleophilic aromatic substitution, although such reactions are generally less common for this system without further activation. The impact of fluorine substitution on the electronic structure of aromatic systems has been a subject of considerable study, with findings indicating a lowering of the energy levels of molecular orbitals. nih.govrsc.org This alteration in the electronic landscape directly translates to changes in chemical reactivity.

Interactive Table: Predicted Electronic Effects of the 5-Fluoro Substituent

| Position/Property | Predicted Effect of 5-Fluoro Group | Rationale |

| C-3 Nucleophilicity | Decrease | Strong -I effect of fluorine reduces overall electron density. |

| N-1 Acidity | Increase | -I effect withdraws electron density from the nitrogen atom. |

| 4-OH Acidity | Increase | -I effect withdraws electron density from the oxygen atom. |

| Aromatic Ring Reactivity | Decreased susceptibility to electrophilic attack | Deactivation of the ring by the electron-withdrawing fluorine. |

Biological Activities and Pharmacological Potential of 5 Fluoro 4 Hydroxyquinolin 2 1h One Analogues in Vitro and in Silico

Anticancer Activity

The quinoline (B57606) framework is a key component in a variety of natural and synthetic molecules that exhibit potent anticancer effects. nih.govmdpi.com Research into modified 4-hydroxyquinolone analogues has uncovered promising antiproliferative activities through various mechanisms. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines

The anticancer potential of 4-hydroxyquinolone analogues has been evaluated against a panel of human cancer cell lines. nih.gov In one study, a series of modified 4-hydroxyquinolone analogues were assessed for their ability to inhibit the viability of four human cancer cell lines: HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma). nih.gov One particular derivative, compound 3g (4-hydroxy-7,7-dimethyl-1-(p-tolyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione), demonstrated notable cytotoxicity against the HCT116 colon cancer cell line. nih.gov

Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested for their antiproliferative effects. mdpi.com Several of these compounds, specifically 3f-j , showed potent activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. mdpi.com

| Compound | Cancer Cell Line | Activity (µM or nM) | Reference |

|---|---|---|---|

| Compound 3g (4-hydroxy-7,7-dimethyl-1-(p-tolyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione) | HCT116 (Colon) | Promising IC50 | nih.gov |

| Compounds 3f-j (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives) | Panel of 4 cancer cell lines | GI50 = 22 nM to 31 nM | mdpi.com |

| Compound 4m (3,4-dihydroquinolin-2(1H)-one analogue) | U87-MG (Glioblastoma) | IC50 = 2.11 µM | mdpi.com |

| Compound 4q (3,4-dihydroquinolin-2(1H)-one analogue) | U87-MG (Glioblastoma) | IC50 = 2.01 µM | mdpi.com |

| Compound 4t (3,4-dihydroquinolin-2(1H)-one analogue) | U87-MG (Glioblastoma) | IC50 = 1.98 µM | mdpi.com |

| Compound 4u (3,4-dihydroquinolin-2(1H)-one analogue) | U87-MG (Glioblastoma) | IC50 = 1.87 µM | mdpi.com |

Molecular Targeting of Receptor Tyrosine Kinases (e.g., EGFRK)

Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development. nih.gov Analogues of quinolinone have been investigated as inhibitors of several receptor tyrosine kinases. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), its resistant mutant EGFRT790M, and BRAFV600E. mdpi.com Compound 3h from this series was the most potent, with IC50 values of 57 nM against EGFR and 9.70 nM against the EGFRT790M mutant. mdpi.com

In other research, novel 3,4-dihydroquinolin-2(1H)-one analogues were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in glioblastoma. mdpi.com Molecular docking studies supported the interaction of these compounds with the VEGFR2 kinase. mdpi.com

| Compound | Kinase Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative) | EGFR | 57 nM | mdpi.com |

| EGFRT790M | 9.70 nM | mdpi.com | |

| BRAFV600E | 68 nM | mdpi.com |

Inhibition of Phosphatidylinositol 3-kinase (PI3Kα)

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental in regulating cell proliferation, survival, and migration, and its abnormal activation is common in human cancers. nih.govlookchem.com The PI3Kα isoform, in particular, is frequently mutated, making it a key target for anticancer drug development. nih.govlookchem.com While direct studies on 5-Fluoro-4-hydroxyquinolin-2(1H)-one are limited, related heterocyclic scaffolds like quinazolines and quinazolinones have been explored as PI3Kα inhibitors.

Researchers have designed and synthesized novel quinazoline-2-indolinone hybrids as potent and selective PI3Kα inhibitors. nih.gov Similarly, a series of 4-aminoquinazoline derivatives were found to exert their antiproliferative effects through PI3Kα inhibition. lookchem.com Another study developed 1,3,5-triazine (B166579) and pyrimidine (B1678525) derivatives containing a dithiocarbamate (B8719985) moiety as selective PI3Kα inhibitors, with one compound achieving an IC50 of 1.2 nM. nih.gov These findings suggest the potential of the broader quinoline/quinazoline scaffold for targeting this critical oncogenic pathway.

| Compound Series | Lead Compound | PI3Kα Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,5-Triazine/pyrimidine dithiocarbamates | Compound 13 | 1.2 nM | nih.gov |

| 4-Aminoquinazoline derivatives | Compound 6b | Selective for PI3Kα | lookchem.com |

| Pyrazolo[1,5-a]pyrimidine derivatives | Compound 7 | 0.47 µM (for PI3Kδ) | mdpi.com |

Antitubercular Activity Against Mycobacterium Species

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govnih.gov The quinolone core is present in established antitubercular drugs and is a promising scaffold for developing new inhibitors. nih.govacs.orgepa.gov

Evaluation of Minimal Inhibitory Concentrations (MIC)

The antitubercular potential of 4-hydroxyquinolin-2(1H)-one analogues has been systematically investigated. nih.gov A study involving a library of 50 substituted 4-hydroxyquinolin-2(1H)-ones found that derivatives with a 3-phenyl substituent were particularly active against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis AN5A. nih.gov

The most promising compound from this library was 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one , which exhibited a Minimal Inhibitory Concentration (MIC) of 3.2 µM against M. tuberculosis. nih.gov This highlights the importance of both the fluoro-substitution on the quinolinone ring and the phenyl group at the 3-position for potent antitubercular activity. nih.gov Other quinolone derivatives have also shown significant activity, with some compounds inhibiting M. tuberculosis growth with IC50 values in the nanomolar range. epa.gov

| Compound | Mycobacterium Species | Activity (µM or nM) | Reference |

|---|---|---|---|

| 6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38) | M. tuberculosis H37Ra | MIC = 3.2 µM | nih.gov |

| 13 selected 3-phenyl-4-hydroxyquinolin-2(1H)-one derivatives | M. tuberculosis H37Ra | MIC < 10 µM | nih.gov |

| 13 selected 3-phenyl-4-hydroxyquinolin-2(1H)-one derivatives | M. bovis AN5A | MIC < 15 µM | nih.gov |

| Lead Compound 42a (MTC420) | M. tuberculosis | IC50 = 525 nM | epa.gov |

Antimicrobial Activities (Antibacterial and Antifungal)

Quinolone derivatives are well-known for their broad-spectrum antibacterial activity. researchgate.net Research has extended to exploring 4-hydroxy-2-quinolone analogues for their efficacy against various bacterial and fungal pathogens. nih.gov

A series of 4-hydroxy-2-quinolone analogues featuring a long alkyl side chain at the C-3 position and various substituents at the C-6 and C-7 positions were synthesized and evaluated. nih.gov The study revealed that the nature of the substituent and the length of the alkyl chain significantly influence antimicrobial activity. nih.gov Two compounds, 3i and 3j , which possessed a nitro group, showed the most significant inhibitory activity against the fungus Aspergillus flavus and the Gram-positive bacterium Staphylococcus aureus. nih.gov

Further studies on quinoline hybrids have demonstrated their potential. Novel quinoline/thiazinan-4-one hybrids showed broad-spectrum antibacterial activity, with one compound being particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 48 µg/mL. nih.gov Additionally, quinolone derivatives incorporating sulfamidophosphonate moieties exhibited excellent activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against Fusarium oxysporum and Alternaria sp., with MIC values as low as 0.25 to 1 µg/mL. nih.gov

| Compound | Microorganism | Activity (IC50 or MIC) | Reference |

|---|---|---|---|

| Compound 3i (4-hydroxy-2-quinolone analog) | Aspergillus flavus | IC50 = 7.91 µg/mL | nih.gov |

| Compound 3j (4-hydroxy-2-quinolone analog) | Aspergillus flavus | IC50 = 9.87 µg/mL | nih.gov |

| Compounds 3i and 3j | Staphylococcus aureus | Inhibitory effect at 125-1000 µg/mL | nih.gov |

| Compound 7e (quinoline/thiazinan-4-one hybrid) | MRSA | MIC = 48 µg/mL | nih.gov |

| Compounds 4f, 4g, 4m, 4i (sulfamidophosphonate derivatives) | Fusarium oxysporum, Alternaria sp. | MIC = 0.25 - 1 µg/mL | nih.gov |

Anti-inflammatory and Antioxidant Properties

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are lipid mediators heavily involved in inflammatory processes. cabidigitallibrary.org The inhibition of LOX is a key target for the development of anti-inflammatory drugs. nih.gov The enzyme catalyzes the conversion of fatty acids like linoleic and arachidonic acid into pro-inflammatory leukotrienes. cabidigitallibrary.org Uncontrolled inflammation is a hallmark of many chronic diseases, creating a need for effective LOX inhibitors. cabidigitallibrary.org While direct studies on 5-fluoro-4-hydroxyquinolin-2(1H)-one are not extensively detailed, the broader class of quinolone derivatives has been investigated for anti-inflammatory activities. sruc.ac.uk The evaluation of such compounds in LOX inhibition assays is a standard method to screen for potential anti-inflammatory action, where a decrease in absorbance at 234 nm indicates enzymatic inhibition. cabidigitallibrary.org

The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge stable free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests are widely used for this purpose. nih.govnih.gov These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize a free radical. nih.govresearchgate.net

Research into quinolinone analogues has demonstrated significant antioxidant activity. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were evaluated for their ability to scavenge DPPH radicals. mdpi.com The results indicated that certain derivatives possess potent antioxidant properties, comparable to the standard antioxidant, Trolox. mdpi.com This activity is often linked to the structural characteristics of the molecules, which enable them to effectively react with and neutralize free radicals. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one Analogues

This table summarizes the in vitro antioxidant activity of synthesized quinolinone derivatives compared to a standard antioxidant. Data is sourced from research on the free radical scavenging potential of these compounds. mdpi.com

| Compound | Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|---|

| Compound 3g | 10 | 70.6 |

| Compound 3h | 10 | 73.5 |

| Trolox (Standard) | 10 | 77.6 |

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a primary target for antiretroviral drugs. youtube.com This enzyme converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.gov Inhibitors of HIV-1 RT are classified as either nucleoside RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs), which act through different mechanisms. nih.gov

The quinolinone scaffold and related heterocyclic systems have been explored for their potential as HIV-1 RT inhibitors. For example, tetrahydroimidazo[4,5,1-jk] nih.govnih.gov-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives were identified as selective inhibitors of HIV-1 replication. nih.gov These compounds specifically inhibit the RNA-dependent DNA polymerase activity of HIV-1 RT and demonstrate a mode of action distinct from previously known RT inhibitors. nih.gov Other research has focused on different structural classes, such as 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, which have also shown inhibitory activity against the RNase H domain of HIV-1 RT. mdpi.com These findings underscore the potential of quinolinone-based structures and other complex heterocycles as scaffolds for the development of novel antiviral agents targeting HIV-1 RT. mdpi.com

Neuropharmacological Properties

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs with improved efficacy and fewer side effects remains a priority. mdpi.com Preclinical screening for anticonvulsant activity often involves animal models such as the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (sc-PTZ) test, which is indicative of activity against absence seizures. nih.gov

Quinazolinone and quinolinone derivatives have a long history of investigation for their sedative-hypnotic and anticonvulsant activities. researchgate.netnih.gov For example, methaqualone, a quinazolin-4(3H)-one derivative, was noted for its anticonvulsant properties, believed to be mediated through positive allosteric modulation of the GABA-A receptor. mdpi.com Studies on other series of quinolinone analogues, such as 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones, have identified compounds with moderate to potent anticonvulsant activity in the MES and sc-PTZ screens, often with low neurotoxicity. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinolinone Analogues in the MES and sc-PTZ Tests

This table presents data on the anticonvulsant efficacy (Median Effective Dose, ED₅₀) of specific quinolinone analogues from preclinical animal models. Data is compiled from studies evaluating novel anticonvulsant compounds. nih.gov

| Compound | MES Test ED₅₀ (mg/kg) | sc-PTZ Test ED₅₀ (mg/kg) |

|---|---|---|

| Compound 4 (analogue) | 17.17 | 24.55 |

| Compound 5 (analogue) | 19.7 | 21.2 |

The neurotransmitters serotonin (B10506) (5-hydroxytryptamine, 5-HT) and dopamine (B1211576) (DA) are fundamental to the regulation of numerous functions within the central nervous system (CNS), including mood, cognition, and motor control. nih.govmhmedical.com There are at least 14 distinct subtypes of 5-HT receptors and five subtypes of DA receptors, and the interplay between these systems is complex. nih.govmhmedical.com Specifically, various 5-HT receptor subtypes are known to modulate dopaminergic activity. nih.gov For instance, the activation of 5-HT receptors can influence DA release, and this interaction is a key mechanism for the action of many psychotherapeutic drugs. nih.govmdpi.com

While direct binding studies of 5-fluoro-4-hydroxyquinolin-2(1H)-one on specific serotonin and dopamine receptors are not detailed in the provided context, the neuropharmacological effects of related heterocyclic compounds often stem from their interaction with these neurotransmitter systems. mdpi.com For example, the anticonvulsant action of some quinazolinones is linked to the enhancement of GABAergic transmission, another major inhibitory system in the brain that interacts with monoaminergic pathways. mdpi.com The established role of the quinolinone scaffold in producing CNS effects suggests that its derivatives could potentially interact with a variety of neurotransmitter receptors, including those for serotonin and dopamine, to exert their neuropharmacological activities. nih.gov

Inhibition of Aβ Self-Aggregation and Metal Chelation for Neurodegenerative Diseases

A central hypothesis in the pathology of Alzheimer's disease is the "amyloid cascade," which posits that the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a primary event leading to neuronal dysfunction and death. nih.gov Furthermore, the dysregulation of metal ions, particularly copper, zinc, and iron, is known to promote Aβ aggregation and contribute to oxidative stress in the brain. nih.govresearchgate.net Consequently, compounds that can both inhibit Aβ self-aggregation and chelate these metal ions are considered promising therapeutic candidates.

While direct studies on 5-Fluoro-4-hydroxyquinolin-2(1H)-one are not extensively available, research on related hydroxyquinoline derivatives has demonstrated their potential in this dual-action approach. For instance, 8-hydroxyquinoline (B1678124) derivatives have been shown to effectively inhibit the formation of Aβ oligomers. nih.gov The inhibitory mechanism of some quinoline-like compounds appears to occur at the early stages of aggregation, such as the formation of trimers. nih.gov

The 4-hydroxyquinolin-2(1H)-one scaffold itself is a known metal chelator. researchgate.netnih.gov The introduction of a fluorine atom at the 5-position, as in 5-Fluoro-4-hydroxyquinolin-2(1H)-one, is a common strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability, which could be beneficial for a drug targeting the central nervous system. mdpi.com Although specific chelation studies for the 5-fluoro analogue are not detailed in the available literature, the inherent chelating ability of the parent molecule suggests this property would be retained.

In vitro and in silico studies on related compounds underscore the potential of this chemical class. For example, various quinolinone derivatives have been synthesized and evaluated for their neuroprotective effects. nih.gov

Table 1: In Vitro and In Silico Findings for Hydroxyquinoline Analogues

| Compound Class | Biological Activity | Key Findings |

| 8-Hydroxyquinoline Derivatives | Inhibition of Aβ oligomer formation | Identified as inhibitors in a screen of biologically active compounds. nih.gov |

| 4-Hydroxyquinolin-2(1H)-one | Metal Chelation | Known to form complexes with various metal ions. researchgate.netnih.gov |

| Fluorinated Quinolone Derivatives | Potential for CNS drugs | Fluorine substitution can improve pharmacokinetic properties. mdpi.com |

Identification of Multi-Target Agents

The multifactorial nature of neurodegenerative diseases, involving complex pathways of neuroinflammation, oxidative stress, and protein misfolding, has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.comresearchgate.net These are single molecules designed to interact with multiple pathological targets, potentially offering a more effective therapeutic strategy than single-target drugs. mdpi.com

The 4-hydroxyquinolin-2(1H)-one scaffold is considered a promising platform for the design of such multi-target agents. nih.gov Analogues of this compound have been investigated for a range of biological activities relevant to neurodegeneration, including antioxidant and anti-inflammatory properties. nih.gov

For instance, research on various quinolinone derivatives has identified compounds with the ability to inhibit multiple enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases. nih.govmdpi.com The combination of these activities with Aβ anti-aggregation and metal-chelating properties would position 5-Fluoro-4-hydroxyquinolin-2(1H)-one analogues as highly valuable leads in the development of therapeutics for diseases like Alzheimer's.

Table 2: Multi-Target Potential of Quinolone Analogues

| Compound Analogue | Target(s) | Therapeutic Relevance |

| Indole-based Quinolone | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO-A) | Addresses cholinergic deficit and monoamine neurotransmitter levels. nih.gov |

| Cyclopentaquinoline Analogues | AChE, BChE, Antioxidant activity | Provides symptomatic relief and combats oxidative stress. mdpi.com |

| 4-Hydroxyquinolin-2-one Carboxamides | Lipoxygenase (LOX) inhibition, Antioxidant activity | Addresses neuroinflammation and oxidative damage. nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Role of Fluorine Position on Biological Potency and Selectivity

The introduction of fluorine into the quinolone structure is a well-established strategy to enhance biological activity. tandfonline.combenthamscience.com Fluorine's high electronegativity and relatively small size allow it to alter a molecule's physicochemical properties, such as pKa and lipophilicity, which can lead to improved metabolic stability, better membrane permeation, and increased binding affinity to target proteins. tandfonline.comresearchgate.net

In the context of quinolones, the position of the fluorine atom is paramount. The discovery of fluoroquinolone antibacterials highlighted that a fluorine atom at the C-6 position significantly enhances antibacterial activity by improving DNA gyrase binding and increasing cell penetration. tandfonline.comnih.gov For instance, the replacement of hydrogen with fluorine at C-6 in flumequine (B1672881) increased its potency against various bacteria by 2 to 15 times compared to nalidixic acid. nih.gov

While C-6 fluorination is beneficial, a second fluorine atom at the C-8 position has been associated with increased phototoxicity, although it can also improve oral absorption and activity against anaerobic bacteria. tandfonline.comnih.govnih.gov Conversely, substituting the C-8 position with a methoxy (B1213986) group has been shown to enhance the stability of fluoroquinolones against UV light, thereby reducing phototoxicity and the associated decrease in antibacterial activity. nih.gov The introduction of fluorine can also influence binding affinity through non-covalent interactions, such as hydrogen bonds, with target enzymes. tandfonline.com

Impact of Substituents at the C-3 Position on Bioactivity

The C-3 position of the 4-hydroxyquinolin-2(1H)-one ring is a key site for modification, and substituents here have a profound effect on the compound's bioactivity. researchgate.net The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, for example, is well-explored, with these compounds serving as precursors for a variety of derivatives with diverse pharmacological properties. researchgate.netresearchgate.net

Studies have shown that introducing different functional groups at C-3 can yield compounds with potent and specific activities:

Carboxamides: A series of quinolinone-3-carboxamide derivatives have been synthesized and evaluated for various biological activities. mdpi.com For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a target for anticancer drugs. mdpi.com

"Peptidic-like" Substituents: An innovative approach involves creating "peptidic-like" 3-hydroxyquinolin-2(1H)-ones by introducing amino acid substituents at the C-4 position (via carboxamides at C-3). A derivative featuring L-leucine demonstrated significant cell death induction in MCF-7 and NCI-H460 cancer cell lines. researchgate.net

Heterocyclic Rings: The condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with various reagents can introduce heterocyclic systems, leading to compounds with potential antimicrobial or anticancer activities. researchgate.net

The nature of the C-3 substituent directly influences the molecule's interaction with biological targets, making this position a focal point for designing agents against specific diseases like cancer or T-cell-mediated immune disorders. mdpi.com

Influence of Substitutions on the Benzo Ring (C-6, C-7, C-8) on Pharmacological Profiles

Modifications on the benzo ring (positions C-6, C-7, and C-8) are crucial for tuning the pharmacological profile of quinolinone derivatives. nih.gov

C-6 Position: As mentioned, a fluorine atom at the C-6 position is a hallmark of the highly active fluoroquinolone antibiotics, greatly enhancing their potency against both Gram-negative and Gram-positive bacteria. nih.govnih.gov The introduction of other halogens, such as in 6-chloro derivatives, has also been explored, with N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showing promise as anticancer agents. mdpi.com

C-7 Position: The C-7 position is considered the most adaptable site for modifications to enhance antimicrobial activity. nih.gov The introduction of basic N-heterocycles, such as a piperazinyl group, led to compounds like pipemidic acid and norfloxacin (B1679917), which showed improved activity against Gram-negative microorganisms and a broader spectrum of activity. nih.govnih.gov The type and steric bulk of the C-7 substituent can also modulate side effects, such as those affecting the central nervous system. nih.gov

C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobes. nih.gov However, this substitution is often linked to phototoxicity. nih.govnih.gov To mitigate this, replacing the halogen with a methoxy group has proven effective in increasing photostability without compromising antibacterial efficacy. nih.gov

The following table summarizes the influence of various substituents on the benzo ring of the quinolinone core.

| Position | Substituent | Effect on Pharmacological Profile |

| C-6 | Fluorine | Significantly enhances antibacterial activity. nih.govnih.gov |

| Chlorine | Used in developing potential anticancer agents. mdpi.com | |

| Nitro | Investigated for antimicrobial activity. nih.gov | |

| C-7 | Piperazinyl group | Improves activity against Gram-negative bacteria. nih.gov |

| Alkylated Pyrrolidine/Piperazine | Increases serum half-life and potency vs. Gram-positive bacteria. nih.gov | |

| C-8 | Fluorine/Chlorine | Improves oral absorption; increases phototoxicity. nih.govnih.gov |

| Methoxy group | Increases photostability, reducing phototoxicity. nih.gov |

Significance of the N-1 Nitrogen Atom and its Substitution

The nature of the substituent at N-1 can have a dramatic impact. For example, in the development of fluoroquinolones, replacing the ethyl group in norfloxacin with a cyclopropyl (B3062369) group to create ciprofloxacin (B1669076) resulted in a 4- to 32-fold improvement in antimicrobial activity against various microorganisms. nih.gov This cyclopropyl group is now considered one of the best choices for N-1 substitution to maximize antibacterial efficacy. nih.gov

In other contexts, such as inhibitors of soybean lipoxygenase, replacing an N-methyl substituent with an N-phenyl group led to a complete loss of activity, demonstrating the high sensitivity of the biological target to the nature of the N-1 substituent. mdpi.com Deacetylation reactions to produce N-substituted 4-hydroxyquinolin-2(1H)-ones are a common synthetic step, underscoring the importance of this position in creating diverse derivatives. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for 4-Hydroxyquinolin-2(1H)-ones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method relies on molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.govnih.gov

For quinolinone derivatives, QSAR studies have been employed to understand and predict their activity as inhibitors of various biological targets. For example, a QSAR model was developed to describe the correlation between the molecular structures of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov Such models help in identifying the key structural features that govern the desired pharmacological effect. nih.gov The relationships between lipophilicity and the chemical structure of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have also been explored in conjunction with their antifungal and photosynthesis-inhibiting activities. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, like a derivative of 5-Fluoro-4-hydroxyquinolin-2(1H)-one, might interact with the binding site of a protein.

Molecular docking simulations can predict the binding modes and estimate the binding affinity of ligands to their target proteins. For instance, in a study investigating a new 4-hydroxyquinolone analogue as a potential Anaplastic Lymphoma Kinase (ALK) inhibitor, molecular docking was used to explore its binding mode within the ALK active site (PDB: 5FTO). sciforum.net The studied derivative demonstrated good stability within the active site, with a calculated docking score of -8.054 kcal·mol⁻¹. sciforum.net This score indicates a favorable binding affinity. The precision of the docking protocol was confirmed by re-docking the reference ligand, Entrectinib, into the ALK cavity. sciforum.net

Similarly, molecular docking has been employed to evaluate the binding interactions of various quinoline (B57606) and quinolone derivatives with different biological targets. The binding affinities, often expressed in kcal/mol, provide a quantitative measure of the interaction strength. For example, in one study, nine representative binding modes for a 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one derivative were identified with binding affinities ranging from -6.2 to -5.3 kcal/mol. researchgate.net

Table 1: Predicted Binding Affinities of Quinolone Derivatives

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (ALK) | -8.054 | sciforum.net |

| 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one | COVID-19 Inhibitor Target | -6.2 to -5.3 | researchgate.net |

A significant outcome of molecular docking is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

In the study of the 4-hydroxyquinolone analogue as an ALK inhibitor, the docking results revealed significant interactions with key residues in the ALK cavity. sciforum.net The compound formed hydrogen bonds with Met1199 and Glu1197 and established hydrophobic contacts with other residues within the binding site. sciforum.net These interactions were noted to be similar to those formed by the co-crystallized ligand, Entrectinib, suggesting a similar mechanism of inhibition. sciforum.net

The analysis of these interactions is fundamental for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify and optimize lead compounds. jppres.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

The development of a 3D pharmacophore hypothesis is a critical step in ligand-based drug design. This model is generated by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For example, a study on cyclooxygenase inhibitors led to the development of a four-point pharmacophore hypothesis (AHRR14) consisting of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com This model yielded a statistically significant 3D-QSAR model, indicating its predictive power. pharmacophorejournal.com Similarly, a pharmacophore model for BCRP inhibitors was generated from four known inhibitors, resulting in a complex model with three hydrogen bond acceptors and three hydrophobic features. nih.gov

These hypotheses serve as 3D queries for searching large chemical databases to find novel compounds with the desired biological activity.

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify new potential lead compounds. nih.govnih.gov This process involves computationally filtering vast libraries of compounds to select those that match the pharmacophore hypothesis. nih.gov

Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov For instance, a pharmacophore model for hPEPT1 ligands was used to search the Comprehensive Medicinal Chemistry (CMC) database, resulting in the identification of 145 virtual hits from over 8,000 molecules. nih.gov This demonstrates the efficiency of pharmacophore-based virtual screening in narrowing down a large chemical space to a manageable number of promising candidates.

The hits identified from virtual screening are then typically subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. nih.gov These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods.

DFT can be used to study the electronic properties of drug molecules and their interactions with biological targets. nih.gov For example, Frontier Molecular Orbital (FMO) calculations, which determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the electron-donating and accepting capabilities of a molecule. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's reactivity and stability. nih.gov

In the context of quinolone derivatives, DFT has been used to study the structures, reactivity, and spectroscopic properties of various tautomeric forms. nih.gov Such studies can elucidate the most stable form of a molecule in different environments and provide information about its chemical reactivity and potential sites for interaction. nih.gov Furthermore, quantum chemical calculations have been applied to investigate the photochemical properties of 4-hydroxyquinoline, providing insights into its behavior upon UV irradiation. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 5-Fluoro-4-hydroxyquinolin-2(1H)-one can be extensively studied using quantum chemical calculations, particularly Density Functional Theory (DFT). nih.gov These methods provide a deep understanding of the molecule's reactivity, stability, and optical properties. nih.gov

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy and distribution of these orbitals are fundamental in predicting how the molecule will interact with other chemical species. For quinolinone derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located across the planar structure, indicating potential for π-π stacking interactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. emerginginvestigators.orgsci-hub.se A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgsci-hub.se

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and docking with biological targets. The highly electronegative fluorine atom at the C5 position is expected to create a significant electron-deficient region, influencing the molecule's interaction profile.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; relates to the molecule's electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO; a key indicator of molecular stability and reactivity. emerginginvestigators.org |

Thermodynamic Properties and Stability

The thermodynamic stability of 5-Fluoro-4-hydroxyquinolin-2(1H)-one can be evaluated computationally by calculating its enthalpy of formation and Gibbs free energy. chemrxiv.org Methods like the CBS-QB3 composite method are used to achieve high accuracy in determining these thermochemical properties for quinoline derivatives. chemrxiv.org The relative stability of different isomers or tautomers can be compared based on these calculated energy values. chemrxiv.org

From the FMO energies (EHOMO and ELUMO), several global reactivity descriptors can be derived to quantify the molecule's stability and reactivity. These descriptors provide a quantitative basis for the qualitative predictions made from the HOMO-LUMO gap. A larger energy gap is associated with greater chemical hardness, which signifies higher stability. emerginginvestigators.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ ≈ (I + A) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is the negative of electronegativity, μ = -χ.

These parameters are invaluable for comparing the stability of 5-Fluoro-4-hydroxyquinolin-2(1H)-one with other related compounds or potential drug candidates.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Indicates the molecule's tendency to lose an electron. |

| Electron Affinity | A ≈ -ELUMO | Indicates the molecule's tendency to accept an electron. |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher values imply greater stability. |

| Chemical Softness | S = 1 / η | Measures the polarizability of the molecule; higher values imply greater reactivity. |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons in a chemical bond. |

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 5-Fluoro-4-hydroxyquinolin-2(1H)-one, the core quinolinone ring system is largely planar and rigid due to its aromatic character. scielo.br

Molecular Dynamics Simulations for Understanding Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For 5-Fluoro-4-hydroxyquinolin-2(1H)-one, MD simulations provide invaluable insights into its interaction with biological targets, such as enzymes or receptors. nih.govmdpi.com

After an initial binding pose is predicted using molecular docking, an MD simulation is performed to assess the stability of the ligand-protein complex. nih.govresearchgate.net The simulation places the complex in a solvated, physiological environment and calculates the atomic trajectories by integrating Newton's laws of motion. mdpi.com

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot indicates that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible or rigid regions within the protein and ligand. High fluctuations in the binding site can indicate unstable interactions.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are a key indicator of a strong and specific interaction. nih.gov

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a more accurate assessment of binding affinity than docking scores alone.

These analyses help validate docking results and provide a dynamic picture of the molecular recognition process. nih.gov

| Metric | Purpose | Interpretation of a Favorable Result |

|---|---|---|

| RMSD of Complex | To assess the overall structural stability of the ligand-protein complex over time. | Low, stable values (e.g., <3 Å) after an initial equilibration period. |

| RMSF of Residues | To identify flexibility of different parts of the protein upon ligand binding. | Low fluctuation values for residues in the binding pocket, indicating stable interactions. |

| Hydrogen Bond Occupancy | To quantify the stability of specific hydrogen bonds. | High occupancy percentage (e.g., >50%) for key hydrogen bonds throughout the simulation. |

| Binding Free Energy (e.g., MM/PBSA) | To estimate the binding affinity between the ligand and the protein. | A highly negative value, indicating a strong and favorable binding interaction. |

In Silico Pharmacokinetics (ADME) Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. sciforum.netnih.gov Various computational tools and web servers, such as SwissADME and ADMETLab, are used to predict these properties for compounds like 5-Fluoro-4-hydroxyquinolin-2(1H)-one based on its chemical structure. sciforum.netnih.govfrontiersin.org

Key predicted ADME parameters include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

Lipinski's Rule of Five: This rule helps evaluate drug-likeness and the likelihood of a compound being orally active. The rule states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: molecular weight > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10. nih.gov

Gastrointestinal (GI) Absorption: Prediction of whether the compound will be well-absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the BBB and enter the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions. nih.gov

These predictions help prioritize candidates for further experimental testing by flagging potential pharmacokinetic liabilities early in the discovery process. sciforum.net

| Property | Category | Predicted Value/Comment | Significance |

|---|---|---|---|

| Molecular Weight | Physicochemical | 179.14 g/mol | Within the desirable range for drug-likeness (<500 g/mol). frontiersin.org |

| LogP (Lipophilicity) | Physicochemical | ~1.5 - 2.0 | Indicates optimal lipophilicity for absorption and distribution. nih.gov |

| H-Bond Donors | Lipinski's Rule | 2 | Complies with Lipinski's Rule (≤5). nih.gov |

| H-Bond Acceptors | Lipinski's Rule | 3 | Complies with Lipinski's Rule (≤10). nih.gov |

| Lipinski's Rule Violations | Drug-Likeness | 0 | Predicts good potential for oral bioavailability. |

| GI Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. nih.gov |

| BBB Permeant | Distribution | No/Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| CYP Inhibitor | Metabolism | Predicted inhibitor for some CYP isoforms (e.g., CYP1A2). | Potential for drug-drug interactions needs to be considered. nih.gov |

| Bioavailability Score | Pharmacokinetics | ~0.55 | Indicates a good probability of being orally bioavailable. |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-Fluoro-4-hydroxyquinolin-2(1H)-one by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The aromatic protons on the fluoro-substituted ring will appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electronic nature of the quinolinone core. The proton at the C3 position is anticipated to appear as a singlet around 6.0 ppm. chemicalbook.com The labile protons of the hydroxyl (OH) and amide (NH) groups are expected to present as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. For the parent compound, 4-hydroxy-2(1H)-quinolone, these signals appear at approximately 12.90 ppm (OH) and 11.18 ppm (NH) in DMSO-d₆. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are expected to be the most downfield, resonating around 163 ppm and 162 ppm, respectively, based on data from the unsubstituted analog. researchgate.net The carbon atom directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant. The other aromatic carbons will appear in the 110-140 ppm range, with their specific shifts influenced by the fluorine substituent. researchgate.netorganicchemistrydata.org

¹⁹F NMR: ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The spectrum for 5-Fluoro-4-hydroxyquinolin-2(1H)-one is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal provides a sensitive probe of the local electronic environment. nih.govicpms.cz In aromatic systems, fluoro-substituents typically resonate in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The signal will likely be split into a multiplet due to coupling with adjacent aromatic protons (³JHF). huji.ac.il

Expected NMR Data for 5-Fluoro-4-hydroxyquinolin-2(1H)-one

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~11-13 | br s | NH and OH protons; solvent dependent. |

| ¹H | ~7.0-8.0 | m | Aromatic protons (H6, H7, H8). |

| ¹H | ~6.0 | s | C3-H proton. |

| ¹³C | ~163 | s | C2 (Carbonyl). |

| ¹³C | ~162 | d | C4 (C-OH). |

| ¹³C | ~110-140 | m, d | Aromatic carbons and C-F. C5 will show a large ¹JCF coupling. |

| ¹³C | ~98 | d | C3. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. libretexts.org The IR spectrum of 5-Fluoro-4-hydroxyquinolin-2(1H)-one is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the stretching vibrations of the O-H and N-H groups, indicative of hydrogen bonding. researchgate.netlibretexts.org The sharp, strong absorption band characteristic of the C=O (amide) stretching vibration is expected around 1660-1680 cm⁻¹. researchgate.netpressbooks.pub Aromatic C=C stretching vibrations will likely appear in the 1600-1450 cm⁻¹ region. The C-F bond stretching vibration should produce a strong absorption in the 1250-1000 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide & Hydroxyl | N-H & O-H stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Amide Carbonyl | C=O stretch | 1680 - 1660 |

| Aromatic | C=C stretch | 1600 - 1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For 5-Fluoro-4-hydroxyquinolin-2(1H)-one (C₉H₆FNO₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass, confirming its elemental formula. rsc.org The nominal molecular weight is 179.15 g/mol . The fragmentation pattern would likely involve the initial loss of neutral molecules such as carbon monoxide (CO) from the quinolinone ring, a common fragmentation pathway for such heterocyclic systems. nist.gov

Expected Mass Spectrometry Data

| Species | Formula | Expected m/z (Nominal) | Notes |

|---|---|---|---|

| Molecular Ion | [C₉H₆FNO₂]⁺ | 179 | The parent ion peak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 5-Fluoro-4-hydroxyquinolin-2(1H)-one is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic and carbonyl chromophores. For the parent 4-hydroxy-2(1H)-quinolone, intense bands are observed around 270 nm and 315 nm in methanol. researchgate.net The introduction of a fluorine atom may cause a slight shift in the absorption maxima (λmax). This technique is also valuable for studying the tautomeric equilibrium between the 4-hydroxy-2(1H)-one (enol-keto) and the quinoline-2,4-dione (diketo) forms, as the different tautomers possess distinct electronic systems and thus different UV-Vis spectra. researchgate.netnih.gov

Expected UV-Vis Absorption Data

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π* | ~270 | Aromatic system |

| π→π* | ~315 | Aromatic system / Conjugated enone |

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to verify the empirical formula and assess the purity of the synthesized compound. The experimentally determined percentages should align closely with the theoretically calculated values for the molecular formula C₉H₆FNO₂.

Theoretical Elemental Composition of C₉H₆FNO₂

| Element | Symbol | Atomic Mass | Molar Mass % |

|---|---|---|---|

| Carbon | C | 12.01 | 60.34% |

| Hydrogen | H | 1.01 | 3.38% |

| Fluorine | F | 19.00 | 10.60% |

| Nitrogen | N | 14.01 | 7.82% |

X-ray Crystallography for Solid-State Structural Elucidation

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Fluoro-4-hydroxyquinolin-2(1H)-one |

| 4-Hydroxy-2(1H)-quinolone |

| 7-Hydroxy-4-methylquinolin-2(1H)-one |

| Quinoline-2,4-dione |

| Carbon monoxide |

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets for 5-Fluoro-4-hydroxyquinolin-2(1H)-one Derivatives

While the 4-hydroxyquinolin-2(1H)-one core is a privileged structure in drug discovery, the full spectrum of biological targets for its 5-fluoro derivatives remains to be elucidated. Future research will concentrate on identifying and validating novel molecular targets to expand the therapeutic applications of these compounds.

Kinase Inhibition: The quinoline (B57606) scaffold is present in numerous kinase inhibitors. Systematic screening of 5-fluoro-4-hydroxyquinolin-2(1H)-one derivatives against diverse kinase panels could uncover novel inhibitors for oncology and inflammatory diseases. For instance, related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com Similarly, quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, a validated approach for treating solid tumors. rsc.org

Epigenetic Modulation: Emerging evidence suggests that quinoline derivatives can influence epigenetic mechanisms. mdpi.com Investigating the ability of 5-fluoro-4-hydroxyquinolin-2(1H)-one analogues to modulate enzymes involved in histone deacetylation or DNA methylation could open new avenues for cancer and neurodegenerative disease treatments. mdpi.com

Receptor Antagonism/Agonism: The structural features of the quinolinone core make it a candidate for interacting with various receptors. For example, certain quinoline derivatives are known for their ability to antagonize NMDA receptors, which is relevant for neuroprotection. mdpi.com High-throughput screening against receptor libraries, including G-protein coupled receptors (GPCRs), could identify new neuromodulatory or metabolic activities.

Anti-infective Targets: The quinoline core is famous for its role in antimalarial drugs like chloroquine. nih.govmdpi.com Future work could explore novel anti-infective targets beyond malaria, such as enzymes essential for the survival of bacteria, viruses, or fungi. nih.govekb.eg The development of quinoline-based agents against resistant microbial strains is a particularly high-priority area. nih.gov

| Potential Target Class | Example(s) | Therapeutic Area |

| Protein Kinases | PI3Kα, EGFR, HER-2 | Oncology, Inflammation |

| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Oncology, Neurology |

| Receptors | NMDA, GPCRs | Neurology, Metabolic Disorders |

| Anti-infective Enzymes | Parasitic/Bacterial/Viral Proteins | Infectious Diseases |

Development of Advanced Synthetic Methodologies for Diversification

The generation of large, structurally diverse libraries of 5-fluoro-4-hydroxyquinolin-2(1H)-one derivatives is crucial for exploring their structure-activity relationships (SAR). Advancing synthetic methodologies will be key to accessing novel chemical space efficiently and sustainably.

Future efforts in this area include:

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions will enable the rapid assembly of complex quinolinone derivatives from simple starting materials, improving efficiency and reducing waste. researchgate.net

C-H Activation/Functionalization: Leveraging modern C-H activation techniques will allow for the direct introduction of functional groups at various positions on the quinoline ring. This avoids the need for pre-functionalized starting materials and provides access to previously hard-to-make analogues.

Photoredox and Electrocatalysis: These green chemistry approaches can enable unique chemical transformations under mild conditions, facilitating the synthesis of novel derivatives that are inaccessible through traditional thermal methods. researchgate.net